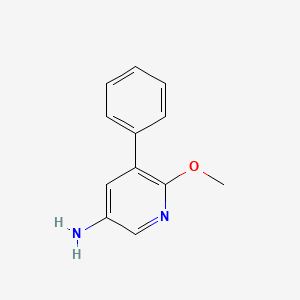
6-methoxy-5-phenyl-3-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-phenyl-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-phenyl-3-Pyridinamine typically involves the reaction of appropriate substituted pyridine derivatives with methoxy and phenyl substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the pyridine ring. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-phenyl-3-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated pyridine derivatives can be used with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methoxy-5-phenyl-3-Pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-phenyl-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
6-Methoxy-3-Pyridinamine: Lacks the phenyl group, which may result in different chemical and biological properties.
5-Phenyl-3-Pyridinamine:
6-Methoxy-5-phenyl-2-Pyridinamine: Positional isomer with different substitution pattern, leading to varied properties.
Uniqueness: 6-Methoxy-5-phenyl-3-Pyridinamine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methoxy-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI Key |
CIOLWKPMLHJNBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
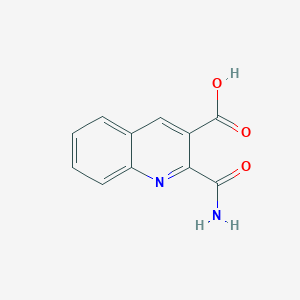
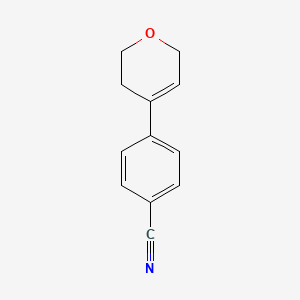
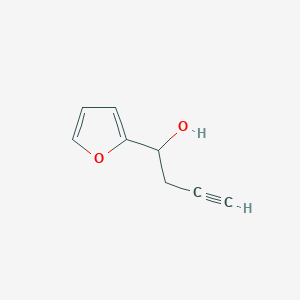
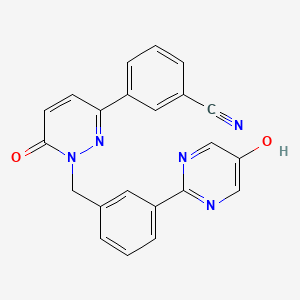
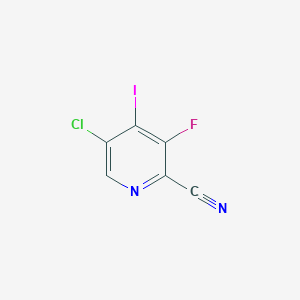
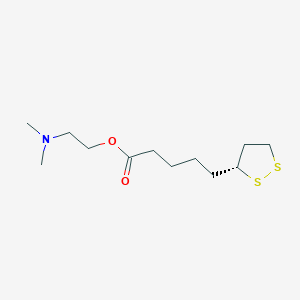
![1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8517612.png)
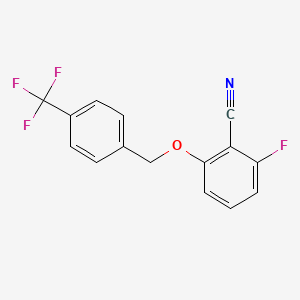
methyl}-4-methylpyridine](/img/structure/B8517615.png)
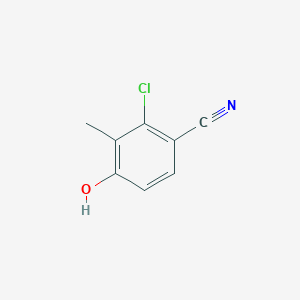
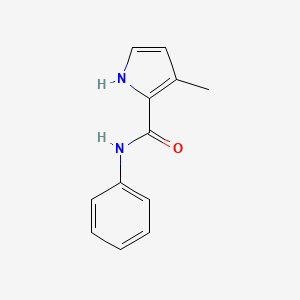
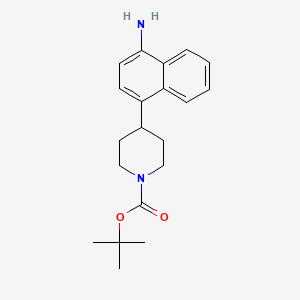
![4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline](/img/structure/B8517643.png)

